molecular formula C7H7BrN4 B13459016 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine

6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B13459016
M. Wt: 227.06 g/mol
InChI Key: DKOPECPRMFRAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2,3-diaminopyridine with methyl isocyanate under controlled conditions . Another approach includes the use of 1-methyl-1H-imidazol-4-amine and fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ batch or continuous flow reactors to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, some derivatives act as antagonists of biological receptors such as angiotensin II and thromboxane A2 . These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic and medicinal chemistry .

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-3-methylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H7BrN4/c1-12-6-5(11-7(12)9)2-4(8)3-10-6/h2-3H,1H3,(H2,9,11)

InChI Key

DKOPECPRMFRAFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)N=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.